Cymiazole

Catalog No.
S524784
CAS No.
61676-87-7
M.F
C12H14N2S
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cymiazole

CAS Number

61676-87-7

Product Name

Cymiazole

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H14N2S/c1-9-4-5-11(10(2)8-9)13-12-14(3)6-7-15-12/h4-8H,1-3H3

InChI Key

YUAUPYJCVKNAEC-SEYXRHQNSA-N

SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C

Solubility

Soluble in DMSO

Synonyms

Cymiazole; BRN 1213211; BRN-1213211; BRN1213211; CGA-50439; CGA 50439; CGA50439.

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C

Description

The exact mass of the compound Cymiazole is 218.0878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Cymiazole, chemically known as 2,4-dimethyl-N-[(2E)-3-methyl-1,3-thiazol-2(3H)-ylidene]aniline, is an acaricide and insecticide primarily used in agricultural practices. It has a molecular formula of C₁₂H₁₄N₂S and is recognized for its effectiveness against various pests. Cymiazole is moderately soluble in water and exhibits volatility, making it useful in various formulations for pest control. It is classified as a synthetic compound and is not persistent in soil systems, although it may persist in some water systems .

Relevant to its function and degradation:

  • Hydrolysis: Cymiazole is not significantly susceptible to hydrolysis, which contributes to its stability in environmental conditions.
  • Oxidation: It can be synthesized through oxidation reactions involving o-amino coumarin compounds under specific conditions .
  • Degradation: Studies have shown that cymiazole can degrade into various products when exposed to different environmental conditions, particularly in aqueous media .

Cymiazole exhibits notable biological activity as an acaricide and insecticide. It is effective against a range of pests but poses moderate toxicity to mammals, birds, fish, and honeybees. The compound can bioaccumulate, leading to potential environmental concerns. Additionally, it acts as an irritant to the skin and eyes . Research indicates that cymiazole hydrochloride may have genotoxic effects, particularly concerning the quality of honey when present in hives .

Cymiazole can be synthesized through various methods:

  • Oxidation of Amino Compounds: This method involves the reaction of specific amino compounds under controlled oxidation conditions.
  • Condensation Reactions: These reactions typically involve coupling reactions that form the thiazole ring structure integral to cymiazole's activity.
  • Chemical Reagents: The synthesis may also utilize various reagents that facilitate the formation of the thiazole moiety and subsequent functionalization to achieve the final product.

Cymiazole is primarily used in agriculture for pest control due to its efficacy against mites and other insects. Its applications include:

  • Agricultural Acaricide: Effective for controlling mite populations on crops.
  • Insecticide: Used for managing insect pests that affect agricultural yield.
  • Veterinary

Studies on cymiazole interactions reveal important insights into its biological effects:

  • Toxicological Studies: Research indicates potential genotoxicity associated with cymiazole hydrochloride, raising concerns about its impact on non-target organisms .
  • Ecotoxicology: Cymiazole's moderate toxicity to aquatic life necessitates careful management to prevent environmental contamination .
  • Bioconcentration Potential: The compound's ability to bioaccumulate may affect food chains and ecosystem health.

Cymiazole shares structural and functional similarities with several compounds used in pest control. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
ChlorfenapyrC₁₄H₁₃ClF₃NA pro-insecticide that disrupts energy production in insects.
AmitrazC₁₃H₁₈N₂An acaricide that affects the nervous system of pests.
BifenthrinC₂₃H₂₂ClF₃N₄O₃A synthetic pyrethroid known for its broad-spectrum activity against insects.
FenpyroximateC₁₅H₁₅N₃O₂Targets specific metabolic pathways in pests while being less toxic to mammals.

Cymiazole's uniqueness lies in its specific thiazole structure and moderate toxicity profile, distinguishing it from other acaricides and insecticides that may have different mechanisms of action or toxicity levels.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

218.0878

Appearance

Solid powder

Melting Point

44.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7XR6MQQ6BK

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.80e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

61676-87-7

Wikipedia

Cymiazole

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Zheng W, Park JA, Abd El-Aty AM, Kim SK, Cho SH, Choi JM, Yi H, Cho SM, Ramadan A, Jeong JH, Shim JH, Shin HC. Development and validation of modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of cymiazole, fipronil, coumaphos, fluvalinate, amitraz, and its metabolite in various types of honey and royal jelly. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 1;1072:60-69. doi: 10.1016/j.jchromb.2017.11.011. Epub 2017 Nov 8. PubMed PMID: 29136552.
2: Boi M, Serra G, Colombo R, Lodesani M, Massi S, Costa C. A 10 year survey of acaricide residues in beeswax analysed in Italy. Pest Manag Sci. 2016 Jul;72(7):1366-72. doi: 10.1002/ps.4161. Epub 2015 Oct 27. PubMed PMID: 26423556.
3: Corta E, Bakkali A, Barranco A, Berrueta LA, Gallo B, Vicente F, Bogdanov S. Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. Talanta. 2000 Jun 21;52(2):169-80. PubMed PMID: 18967974.
4: Kryger U, Deschodt C, Davis AL, Scholtz CH. Effects of cattle treatment with a cypermethrin/cymiazol spray on survival and reproduction of the dung beetle species Euoniticellus intermedius (Coleoptera: Scarabaeidae). Bull Entomol Res. 2006 Dec;96(6):597-603. PubMed PMID: 17201977.
5: Stanimirovic Z, Stevanovic J, Jovanovic S, Andjelkovic M. Evaluation of genotoxic effects of Apitol (cymiazole hydrochloride) in vitro by measurement of sister chromatid exchange. Mutat Res. 2005 Dec 30;588(2):152-7. Epub 2005 Nov 23. PubMed PMID: 16309949.
6: Korta E, Bakkali A, Berrueta LA, Gallo B, Vicente F. Study of an accelerated solvent extraction procedure for the determination of acaricide residues in honey by high-performance liquid chromatography-diode array detector. J Food Prot. 2002 Jan;65(1):161-6. PubMed PMID: 11808788.
7: Korta E, Bakkali A, Berrueta LA, Gallo B, Vicente F, Kilchenmann V, Bogdanov S. Study of acaricide stability in honey. Characterization of amitraz degradation products in honey and beeswax. J Agric Food Chem. 2001 Dec;49(12):5835-42. PubMed PMID: 11743771.
8: Cabras P, Melis M, Spanedda L. Determination of cymiazole residues in honey by liquid chromatography. J AOAC Int. 1993 Jan-Feb;76(1):92-4. PubMed PMID: 8448449.

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